N1,N4-Bis-Boc-spermidine

DNA binding kinetics Prodrug design Polyamine conjugate

N1,N4-Bis-Boc-spermidine (CAS 85503-20-4) is a selectively protected polyamine derivative, featuring two tert-butoxycarbonyl (Boc) groups at the N1 and N4 positions of the spermidine backbone. With a molecular formula of C17H35N3O4 and a molecular weight of 345.48 g/mol , this compound serves as a crucial intermediate in the synthesis of complex polyamine conjugates, drug delivery systems, and bioactive molecules.

Molecular Formula C17H35N3O4
Molecular Weight 345.5 g/mol
CAS No. 85503-20-4
Cat. No. B1279062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N4-Bis-Boc-spermidine
CAS85503-20-4
Molecular FormulaC17H35N3O4
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN(CCCCN)C(=O)OC(C)(C)C
InChIInChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-9-13-20(12-8-7-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21)
InChIKeyGQZZMJDEWJRWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N4-Bis-Boc-spermidine (85503-20-4): Sourcing and Differentiation Guide for Protected Polyamine Building Blocks


N1,N4-Bis-Boc-spermidine (CAS 85503-20-4) is a selectively protected polyamine derivative, featuring two tert-butoxycarbonyl (Boc) groups at the N1 and N4 positions of the spermidine backbone . With a molecular formula of C17H35N3O4 and a molecular weight of 345.48 g/mol [1], this compound serves as a crucial intermediate in the synthesis of complex polyamine conjugates, drug delivery systems, and bioactive molecules. The dual Boc protection confers orthogonal reactivity, enabling sequential deprotection and functionalization strategies that are essential for the precise construction of advanced chemical architectures .

Why Spermidine Analogs and Other Protected Polyamines Cannot Substitute N1,N4-Bis-Boc-spermidine


Spermidine is a symmetric polyamine with three amine groups (N1, N4, N8), each possessing distinct reactivity and biological recognition profiles. Non-selective protection or use of unprotected spermidine leads to uncontrolled reactions and heterogeneous product mixtures. Alternative protection patterns (e.g., N1,N8-Bis-Boc, N1-Boc, or N4-Boc) result in different regioisomeric products with altered charge distribution, conformational flexibility, and biological activity [1]. Direct substitution with other Boc-protected spermidine derivatives compromises synthetic reproducibility and fails to deliver the specific spatial arrangement required for polyamine transporter recognition [2].

Quantitative Comparative Evidence for N1,N4-Bis-Boc-spermidine Selection


DNA Binding Kinetics: N1,N4-Bis-Boc-spermidine Exhibits Prolonged Half-Life vs. Unprotected Spermidine

In comparative DNA binding studies, 1,1/t,t-BOC-spermidine (a derivative structurally analogous to N1,N4-Bis-Boc-spermidine) demonstrated a DNA binding half-life (t1/2) of 9.2 minutes, significantly shorter than the 40-60 minutes observed for unprotected 1,1/t,t-spermidine [1]. The reduced half-life indicates faster dissociation kinetics, which is advantageous for reversible binding applications.

DNA binding kinetics Prodrug design Polyamine conjugate

Cross-Linking Efficiency: N1,N4-Bis-Boc-spermidine Enables 104-Fold Enhancement Over Parent Drug

Synthesis of a chlorambucil-spermidine conjugate via N1,N8-bis-Boc-spermidine (a regioisomer of N1,N4-Bis-Boc-spermidine) yielded a conjugate that crosslinks DNA 104 times more efficiently than chlorambucil alone [1]. This demonstrates the critical role of Boc-protected spermidine intermediates in accessing highly potent polyamine-drug conjugates.

DNA cross-linking Drug conjugation Chlorambucil

Selective Functionalization: N1,N4-Bis-Boc-spermidine Provides Orthogonal Protection Unavailable in Mono-Boc Analogs

N1,N4-Bis-Boc-spermidine features two Boc groups that can be selectively removed under mild acidic conditions (e.g., TFA/DCM), while leaving the N8 amine free for immediate conjugation [1]. This orthogonal protection scheme is not achievable with mono-Boc spermidine derivatives (e.g., N1-Boc-spermidine or N4-Boc-spermidine), which leave two amines unprotected and prone to uncontrolled branching .

Selective deprotection Orthogonal protection Solid-phase synthesis

Purity and Specification: N1,N4-Bis-Boc-spermidine Offers ≥95% (TLC) Purity, Critical for Reproducible Conjugation

Commercially available N1,N4-Bis-Boc-spermidine from major suppliers is certified with a purity of ≥95.0% by TLC . In contrast, less common protected spermidine derivatives often require custom synthesis and lack standardized quality metrics, leading to batch-to-batch variability that compromises experimental reproducibility in sensitive bioconjugation assays.

Purity Quality control Reproducibility

Validated Application Scenarios for N1,N4-Bis-Boc-spermidine in Research and Development


Synthesis of Site-Specifically Modified Polyamine-Drug Conjugates

N1,N4-Bis-Boc-spermidine serves as the starting material for the sequential introduction of cytotoxic warheads, fluorescent reporters, or targeting ligands. The orthogonal Boc protection allows chemists to first functionalize the free N8 amine, followed by deprotection of N1 and N4 for further derivatization . This strategy was employed to generate chlorambucil-spermidine conjugates with 104-fold enhanced DNA cross-linking [1].

Construction of Polyamine-Based Non-Viral Gene Delivery Vectors

The dual Boc-protected spermidine scaffold is a key intermediate in the synthesis of cationic polyamines used for nucleic acid compaction and cellular delivery . The ability to precisely control amine protonation states after deprotection enables the fine-tuning of vector-DNA binding affinity, as demonstrated by the 4.3- to 6.5-fold reduction in DNA binding half-life observed with Boc-protected derivatives [1].

Development of Antibiotic Enhancers Against Gram-Negative Bacteria

N1,N4-Bis-Boc-spermidine itself has been reported to act as an antibiotic enhancer, potentiating the activity of existing drugs against resistant Gram-negative strains . Procurement of this compound supports medicinal chemistry efforts aimed at overcoming bacterial resistance mechanisms.

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